![molecular formula C21H18N2O5 B1230576 1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1230576.png)
1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester is a member of benzofurans.
Applications De Recherche Scientifique
Photodynamic Therapy Research
A study explored the synthesis of a fluorine analogue of hematoporphyrin, involving the conversion of benzyl 3,5-dimethyl-2-pyrrolecarboxylate, which shares structural similarities with the chemical . This research holds potential for applications in photodynamic therapy for cancer treatment (Omote et al., 1996).
Electochemical Studies
In another study, the oxidative α,α'-coupling of 3-methoxy-4-methyl-2-pyrrolecarboxylic acid, closely related to the chemical of interest, was investigated. This research offers insights into the electrochemical properties and potential applications of similar compounds (Ribó et al., 1993).
Reactivity Studies
Research on the reactivity of heterocyclic analogues of phenanthrene, which include structures like the methyl-1[1]benzofuro[3,2-b]pyrrole, provided insights into the chemical behavior of these compounds under various conditions. This is crucial for understanding the reactivity and potential applications in various chemical processes (Wébert et al., 1983).
Cytotoxic Potential Studies
Derivatives of 2- and 3-benzo[b]furancarboxylic acids, closely related to the chemical , were prepared and evaluated for their cytotoxic potential against human cancer cell lines. This research is significant for the development of new anticancer agents (Kossakowski et al., 2005).
Crystal Structure Analysis
The crystal structure of chain functionalized pyrroles, including compounds like methyl 1-benzyl-5-(1-(4-chlorobenzoyloxy)-2-methoxy-2-oxoethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate, was determined. Such studies are essential for understanding the structural properties of similar compounds, which can have implications in material science and pharmaceuticals (Silva et al., 2012).
Propriétés
Formule moléculaire |
C21H18N2O5 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
methyl 1-[2-(2-methoxyanilino)-2-oxoethyl]-[1]benzofuro[3,2-b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C21H18N2O5/c1-26-17-10-6-4-8-14(17)22-19(24)12-23-15(21(25)27-2)11-18-20(23)13-7-3-5-9-16(13)28-18/h3-11H,12H2,1-2H3,(H,22,24) |
Clé InChI |
CHMRNDLQEDOFJO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=CC3=C2C4=CC=CC=C4O3)C(=O)OC |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CN2C(=CC3=C2C4=CC=CC=C4O3)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1230493.png)
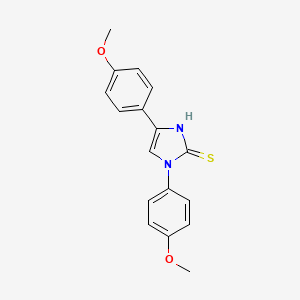
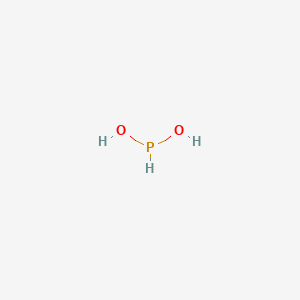
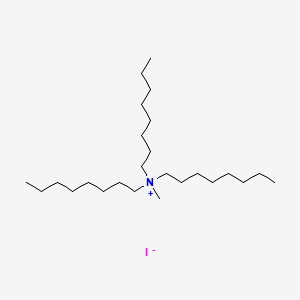
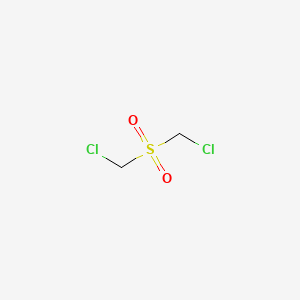
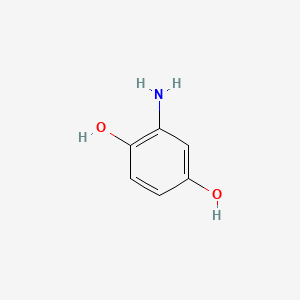
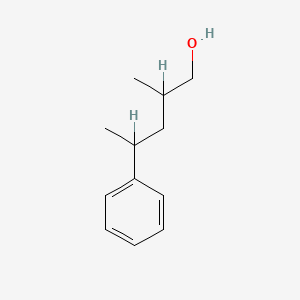
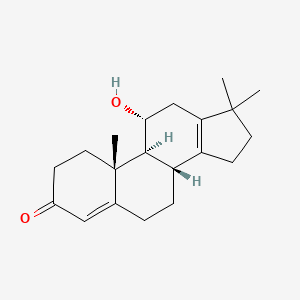
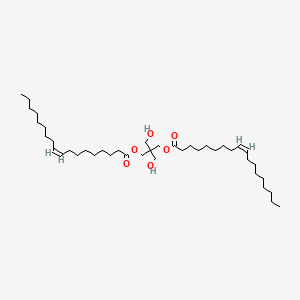
![1-(3,4-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B1230511.png)
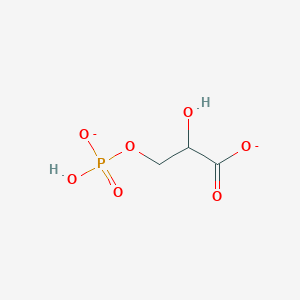
![1-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one](/img/structure/B1230514.png)
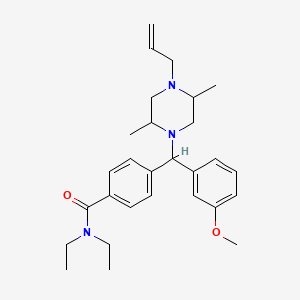
![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B1230517.png)
